molecular formula C19H14ClN3O5S B3729143 3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B3729143
M. Wt: 431.8 g/mol
InChI Key: DDNVPXLKGMPTKC-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C₁₉H₁₄ClN₃O₅S This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
  • **5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Comparison

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-14-7-9-15(10-8-14)22-29(27,28)18-6-1-3-13(11-18)19(24)21-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNVPXLKGMPTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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